4-氯-3-碘-8-(三氟甲氧基)喹啉

描述

“4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline” is a chemical compound with the molecular formula C10H4ClF3INO . It is used in the field of pharmaceuticals, agrochemicals, and material sciences .

Synthesis Analysis

The synthesis of “4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline” involves a process known as C-H trifluoromethoxylation . This process is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility . The method is not only applicable to the gram-scale synthesis of trifluoromethoxylated products but also allows efficient late-stage C-H trifluoromethoxylation of marketed small-molecule drugs, common pharmacophores, and natural products .

Molecular Structure Analysis

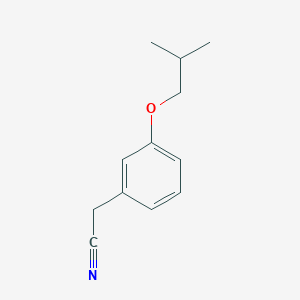

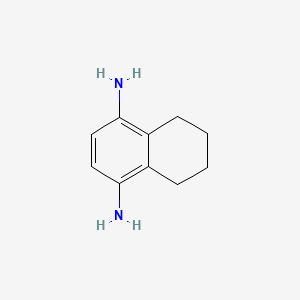

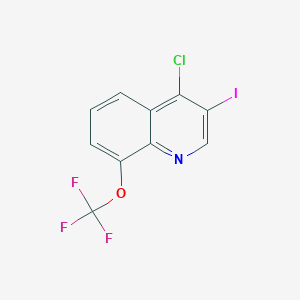

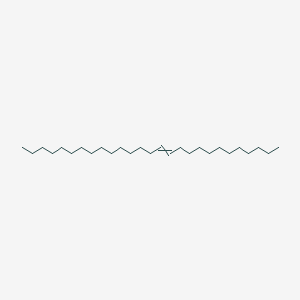

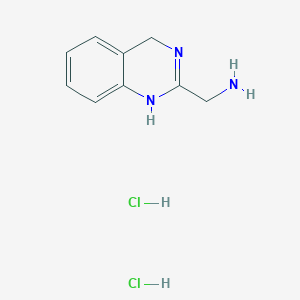

The molecular structure of “4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline” consists of a quinoline core with a chlorine atom at the 4th position, an iodine atom at the 3rd position, and a trifluoromethoxy group at the 8th position .

Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline” are primarily centered around the trifluoromethoxylation of arenes and heteroarenes . This reaction is a formidable challenge due to the reversible decomposition of trifluoromethoxide anion and the limited number of available trifluoromethoxylation reagents .

科学研究应用

合成和结构见解

喹啉羧酸的合成:4-氯-3-碘-8-(三氟甲氧基)喹啉在喹啉羧酸的合成中被使用,三氟甲基基团通过去氧氟化或取代环中的卤原子引入。这个过程有助于制备各种取代喹啉,具有潜在的药物设计和开发应用(Cottet et al., 2003)。

同分异构体化合物的结构研究:分析了4-氯-3-碘-8-(三氟甲氧基)喹啉的同分异构体化合物的晶体结构,揭示了笼状结构和π-喹啉相互作用的重要性。这些发现可以为具有特定性质的基于喹啉的化合物的分子设计提供宝贵的见解(de Souza et al., 2015)。

定向邻位锂化:这种化合物参与了氯喹啉的定向邻位锂化,导致喹啉环的多功能化和各种二取代喹啉的合成。这种方法对于在制药领域中创建复杂的分子结构至关重要(Marsais et al., 2009)。

化学相互作用和稳定性

与氮中心亲核试剂的反应:对多氟代喹啉,包括4-氯-3-碘-8-(三氟甲氧基)喹啉,与氮中心亲核试剂的反应进行的研究已经导致新型喹啉衍生物的产生。这些衍生物对于进一步的药物研究和开发至关重要(Safina et al., 2009)。

喹啉铵和喹啉环的研究:对4-氯-3-碘-8-(三氟甲氧基)喹啉衍生物的喹啉铵和喹啉环进行的研究揭示了通过氢键和π-π堆积相互作用形成阳离子单元和链状结构。这项研究可以有助于理解化学体系中的分子稳定性和组装(Wu et al., 2011)。

作用机制

安全和危害

The safety and hazards associated with “4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline” include acute toxicity when ingested (H302) and eye irritation (H319) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280), and if swallowed, call a poison center/doctor if you feel unwell (P301 + P312 + P330) .

未来方向

The future directions in the research and application of “4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline” could involve the development of more efficient and scalable methods for the synthesis of trifluoromethoxylated compounds . This is especially important given the increasing importance of trifluoromethoxylated compounds in pharmaceuticals, agrochemicals, and material sciences .

属性

IUPAC Name |

4-chloro-3-iodo-8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3INO/c11-8-5-2-1-3-7(17-10(12,13)14)9(5)16-4-6(8)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSJADKDISAJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1422678.png)

![2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one](/img/structure/B1422684.png)

![5-methyl-1-{2-[(propan-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422686.png)

![3-Ethoxyspiro[3.4]octan-1-one](/img/structure/B1422687.png)

![1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol](/img/structure/B1422690.png)